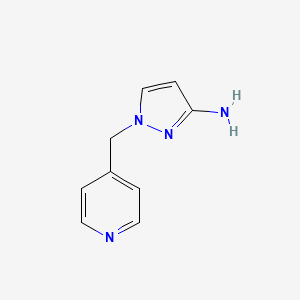
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
概要
説明
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a chemical compound. The InChI code for this compound is 1S/C9H10N4/c10-9-3-6-13(12-9)7-8-1-4-11-5-2-8/h1-6H,7H2, (H2,10,12) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new “click” ligand, 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine (L) featuring a tridentate 2,6-bis(1,2,3-triazol-4-yl)pyridine (tripy) pocket and two pyridyl (py) units was synthesized in modest yield (42%) using the copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of a tricationic pincer tridentate compound derived from pyridine-3,5 dicarboxylic acid is reported. The synthesis, spectroscopic characterisation, intermolecular Hirshfeld surface interaction and the pairwise interaction energy calculations are explored .科学的研究の応用
Process Development in Pharmaceutical Synthesis
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is involved in the process development and kilogram-scale synthesis of novel pharmaceutical compounds. For instance, a concise, environmentally benign, and cost-effective route was developed for large-scale preparation of novel oxazolidinone antibacterial candidates using a key intermediate prepared from a selective C–N coupling of the secondary amine functionality of this compound (Yang et al., 2014).
Catalysis in Polymerization Processes
This compound also finds its application in catalysis, particularly in the oligomerization and polymerization of ethylene. Nickel complexes derived from pyrazolylamine ligands, including this compound, exhibited co-catalyst and solvent-dependent product formation in the polymerization of ethylene (Obuah et al., 2014).
Sensor Development for Inorganic Cations
Furthermore, derivatives of this compound have been utilized in the development of novel fluorescent dyes acting as sensors for the detection of small inorganic cations. The sensing mechanism involves electron transfer modulated by the complexation of inorganic cations (Mac et al., 2010).
Solid-state and Solution Structural Studies
The compound is also significant in solid-state and solution structural studies. N-salicylideneheteroarenamines, prepared from this compound, were studied, revealing insights into their stabilities and H-bond geometries, providing a deeper understanding of the molecular structure and its implications (Sanz et al., 2006).
Domino Reactions in Organic Synthesis
Additionally, it has been employed in domino reactions for the synthesis of highly functionalized compounds. An example is its use in the presence of a green catalyst, L-proline, leading to the creation of a six-membered ring in a one-pot operation, indicating its role in facilitating complex organic transformations (Gunasekaran et al., 2014).
生化学分析
Biochemical Properties
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with sigma-1 receptors and histamine H3 receptors, exhibiting high affinity towards these targets . These interactions suggest that this compound may modulate receptor activity, potentially influencing various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of NADP±dependent malic enzyme 1, which plays a crucial role in lipid and fatty acid biosynthesis . This inhibition can lead to alterations in cellular metabolism and energy production, impacting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been identified as an allosteric inhibitor of NADP±dependent malic enzyme 1, binding outside the active site and altering the enzyme’s conformation . This binding inhibits the enzyme’s activity, leading to reduced production of pyruvate and NADPH, which are essential for various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and consistent effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target enzyme activity . At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular processes. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound’s metabolism can influence metabolic flux and metabolite levels, potentially affecting overall cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, influencing its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules and optimize its therapeutic potential.
特性
IUPAC Name |
1-(pyridin-4-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-6-13(12-9)7-8-1-4-11-5-2-8/h1-6H,7H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUJGDQYNAJGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275561 | |
| Record name | 1-(4-Pyridinylmethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142952-13-3 | |
| Record name | 1-(4-Pyridinylmethyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142952-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Pyridinylmethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401275561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B1394188.png)


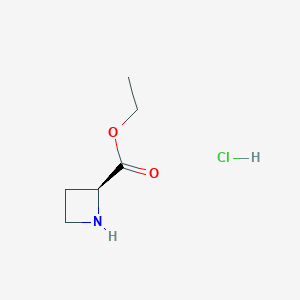
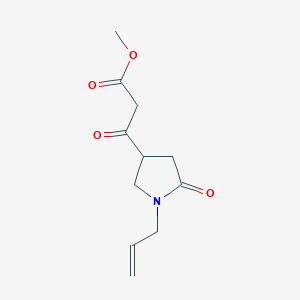

![6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394200.png)

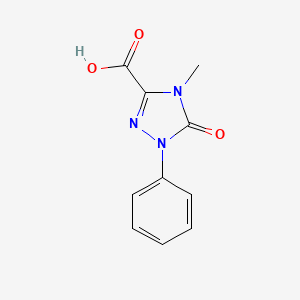
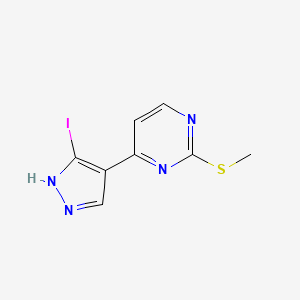
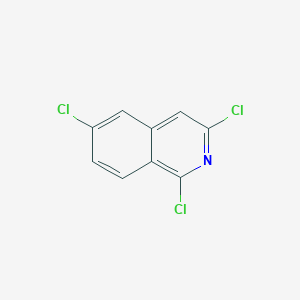

![4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1394207.png)
![7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394208.png)